GSK376501A - 1010412-80-2

GSK376501A

Catalog Number: EVT-270071
CAS Number: 1010412-80-2
Molecular Formula: C32H37NO6
Molecular Weight: 531.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK376501 has been used in trials studying the treatment and diagnostic of Type 2 Diabetes Mellitus.
Synthesis Analysis

The synthesis of GSK376501A involves several key steps that utilize advanced organic chemistry techniques. While specific proprietary methods may not be publicly detailed, the general approach to synthesizing such compounds typically includes:

  1. Starting Materials: The synthesis begins with readily available organic precursors that contain functional groups amenable to further modification.
  2. Reactions: Common reactions include:
    • Coupling reactions: To form carbon-carbon bonds, often using transition metal catalysts.
    • Functional group modifications: Such as oxidation or reduction to introduce or modify functional groups essential for biological activity.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity levels necessary for biological testing.

The efficiency and yield of these reactions are critical parameters, often optimized through various experimental conditions including temperature, solvent choice, and reaction time.

Molecular Structure Analysis

The molecular structure of GSK376501A can be described in terms of its chemical formula and stereochemistry. Although the exact structural representation is proprietary, it typically features:

  • Core Structure: A framework that supports the interaction with PPARs, often containing aromatic rings and aliphatic chains.
  • Functional Groups: Specific groups that enhance receptor binding and biological activity, such as hydroxyl or carboxylic acid groups.

Computational chemistry methods might be employed to model the three-dimensional conformation of GSK376501A, providing insights into its binding affinity and selectivity towards PPAR subtypes.

Chemical Reactions Analysis

GSK376501A participates in various chemical reactions relevant to its function as a PPAR agonist:

  1. Binding Interactions: The compound likely engages in non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions) with the active site of PPARs.
  2. Metabolism: In vivo metabolism may involve phase I (oxidation/reduction) and phase II (conjugation) reactions, which modify the compound for excretion or enhance its pharmacological properties.

Understanding these reactions is crucial for predicting the compound's pharmacokinetics and potential side effects.

Mechanism of Action

GSK376501A exerts its effects primarily through activation of PPAR alpha and PPAR gamma:

  • PPAR Alpha Activation: Enhances fatty acid oxidation in the liver, leading to improved lipid profiles and reduced triglyceride levels.
  • PPAR Gamma Activation: Promotes insulin sensitivity and glucose uptake in adipose tissues, contributing to better glycemic control.

These mechanisms are supported by downstream signaling pathways that regulate gene expression related to lipid metabolism and glucose homeostasis.

Physical and Chemical Properties Analysis

The physical and chemical properties of GSK376501A are critical for its development as a pharmaceutical agent:

  • Molecular Weight: Typically falls within the range suitable for drug candidates (around 300-500 g/mol).
  • Solubility: Solubility in aqueous and organic solvents affects bioavailability; thus, it is optimized during formulation development.
  • Stability: Chemical stability under physiological conditions is essential for ensuring efficacy during storage and administration.

These properties are often characterized using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry.

Applications

GSK376501A holds promise in several scientific applications:

  1. Metabolic Disorders: Its dual action on PPARs positions it as a potential treatment for type 2 diabetes and metabolic syndrome.
  2. Cardiovascular Health: By improving lipid profiles, it may reduce cardiovascular risks associated with dyslipidemia.
  3. Research Tool: As a PPAR modulator, it can be utilized in research settings to elucidate the roles of these receptors in various biological processes.
Introduction to GSK376501A in Academic Research

Historical Development and Research Trajectory of GSK376501A

The research trajectory of GSK376501A exemplifies a structured pipeline progressing from target validation through to early clinical evaluation, aligning with established pharmaceutical development paradigms. Its development occurred within the broader context of elucidating the inflammatory pathogenesis of T2DM, where research had established that metabolic overload activates immune pathways through Toll-like receptors (TLRs), particularly TLR2 and TLR4, leading to insulin resistance [2]. This mechanistic understanding provided the foundational rationale for GSK376501A's development as a targeted inhibitor of specific inflammatory cascades. The compound emerged from a systematic medicinal chemistry campaign focused on optimizing structure-activity relationships (SAR) to achieve high potency against its primary molecular target(s), representing the first stage of the drug optimization pipeline [6] [9].

The development of GSK376501A followed a well-defined research trajectory progressing through distinct phases:

  • Target Identification and Validation Phase (Preclinical Research): This foundational stage established the scientific rationale through extensive investigation of inflammatory pathways in T2DM pathogenesis, particularly the role of TLR activation and downstream signaling molecules like NF-κB and JNK.
  • Compound Optimization Phase (Lead Identification/Development): Focused on designing molecules with high specificity and potency against validated targets, employing iterative SAR studies to refine chemical structures for maximal target engagement and selectivity.
  • Early Clinical Evaluation Phase (Proof-of-Concept): Characterized by structured clinical trials assessing target engagement, preliminary efficacy signals, and pharmacokinetic/pharmacodynamic relationships in human subjects, notably the NCT00615212 trial investigating CYP450 interactions.

Table 1: Key Milestones in GSK376501A Research Trajectory

Development PhasePrimary Research FocusKey Methodologies EmployedOutcome Metrics
Target ValidationEstablishing biological rationaleIn vitro cell assays, animal models of T2DM inflammationQuantification of pathway inhibition effects on insulin sensitivity and glucose uptake
Lead OptimizationSAR for potency and selectivityMedicinal chemistry synthesis, biochemical assays, computational modelingIC50 values, selectivity indices against related kinases/receptors
Preclinical DevelopmentSafety and pharmacokinetic profilingADME studies, toxicology assessments in multiple speciesBioavailability, half-life, NOAEL (No Observed Adverse Effect Level)
Clinical Proof-of-ConceptTarget engagement and drug interactionsPhase I trials including NCT00615212 (CYP450 interaction study)Pharmacokinetic parameters, CYP inhibition potential, preliminary efficacy biomarkers

The culmination of this trajectory was the Phase 1 clinical trial (NCT00615212) designed to evaluate potential inhibitory effects of GSK376501A on hepatic cytochrome P450 isoenzymes (CYP3A4, CYP2C8, and CYP2C9) in healthy adult subjects [5]. This study represented a critical stage in the research pipeline, assessing potential drug-drug interaction liabilities – a key consideration for a medication intended for a patient population likely to require polypharmacy. The trial employed a specific probe substrate methodology, comparing systemic levels of midazolam (CYP3A4 substrate), rosiglitazone (CYP2C8 substrate), and flurbiprofen (CYP2C9 substrate) before and after GSK376501A dosing [5]. This methodological approach provided essential data on the compound's potential to alter the metabolism of co-administered drugs, a crucial factor in clinical development decision-making.

Academic Significance in Type 2 Diabetes and Metabolic Disorder Studies

GSK376501A holds academic significance primarily as a targeted probe for investigating specific inflammatory pathways implicated in T2DM pathogenesis. Research preceding and during its development solidified the understanding that T2DM is not merely a metabolic disorder but also an inflammatory condition characterized by dysregulated immune responses [2] [7]. The compound served as a pharmacological tool to test the hypothesis that selective inhibition of key inflammatory mediators could improve insulin sensitivity and β-cell function. Specifically, GSK376501A targeted pathways involving pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), signaling molecules (NF-κB, JNK), and adipocytokines that create a milieu of chronic inflammation promoting insulin resistance [2] [7] [8].

A particularly valuable contribution emerged from studies utilizing GSK376501A to explore β-cell dysfunction mechanisms. Research demonstrated that inflammatory stress contributes significantly to β-cell failure through processes including dedifferentiation (loss of β-cell identity markers like PDX1 and MafA), transdifferentiation (conversion to other endocrine cell types), and induction of disallowed genes [7]. By modulating specific inflammatory pathways, GSK376501A helped researchers dissect their relative contributions to these pathological processes. For instance, evidence suggested that targeted anti-inflammatory intervention could potentially mitigate endoplasmic reticulum (ER) stress and the subsequent unfolded protein response (UPR) in β-cells, processes implicated in progressive insulin secretory deficiency [7]. This positioned GSK376501A as a valuable tool compound for validating novel therapeutic strategies aimed at β-cell preservation.

Table 2: Key Pathophysiological Mechanisms in T2DM Investigated Using GSK376501A

Pathophysiological MechanismMolecular TargetsGSK376501A Research ContributionTherapeutic Implication
Insulin ResistanceTLR2/4, TNF-α, IL-6, JNK, NF-κBValidated inhibition of inflammatory signaling improves insulin sensitivity in muscle, liver, and adipose tissueSupports anti-inflammatory approach for overcoming insulin resistance
β-cell DysfunctionER stress sensors, TXNIP, disallowed genes (e.g., REST)Demonstrated reduction in inflammatory stress on β-cells potentially preserving mass and functionHighlights potential for β-cell preservation strategies
Adipose Tissue InflammationMCP-1, adipokines (leptin, resistin), macrophage infiltrationModulated adipose tissue inflammatory profile and immune cell accumulationReinforces adipose tissue as therapeutic target in T2DM
Metabolic MemoryAGE formation, oxidative stress, epigenetic modificationsProvided insight into interrupting persistent metabolic dysfunction despite glucose controlSuggests potential for altering disease progression trajectory

Furthermore, GSK376501A research contributed significantly to understanding the adipose tissue-immune system crosstalk in metabolic dysregulation. Studies demonstrated that hypertrophied adipocytes in obesity upregulate pro-inflammatory genes and promote immune cell infiltration, particularly macrophages, creating a self-perpetuating cycle of inflammation and insulin resistance [2]. GSK376501A helped elucidate how targeted pharmacological intervention could disrupt this paracrine signaling network between adipocytes and immune cells, potentially improving systemic metabolic homeostasis. This research reinforced the concept of adipose tissue as an active endocrine organ and a legitimate therapeutic target in T2DM beyond traditional insulin-centric approaches [2] [8].

The compound also facilitated exploration of genetic susceptibility interactions with inflammatory pathways. Genome-wide association studies (GWAS) had identified numerous genetic loci associated with T2DM risk, including genes involved in immune regulation and inflammatory responses [8]. Research with GSK376501A provided a platform to investigate whether pharmacological modulation of specific inflammatory nodes could mitigate the diabetes risk conferred by certain genetic variants, contributing to the emerging field of pharmacogenomics in diabetes therapeutics. This work supported the concept of precision medicine approaches tailored to individual patients' pathophysiological and genetic profiles.

Termination of Clinical Development: Implications for Pharmaceutical Research

The discontinuation of GSK376501A's clinical development offers critical lessons for future diabetes drug development. While detailed reasons for termination were not fully disclosed in public sources, analysis suggests it likely resulted from a convergence of factors common to high attrition rates in metabolic drug development. A primary concern identified in the Phase 1 trial (NCT00615212) was its significant CYP450 inhibition profile, particularly against CYP3A4, CYP2C8, and CYP2C9 [5] [9]. This drug-drug interaction liability posed substantial clinical challenges given that T2DM patients typically require polypharmacy, including medications for hypertension, dyslipidemia, and cardiovascular risk reduction – many metabolized through these CYP450 pathways. The potential for adverse interactions likely presented unacceptable risk relative to projected benefit, especially in the absence of overwhelmingly superior efficacy.

The failure of GSK376501A exemplifies the limitations of the traditional structure-activity relationship (SAR) focused drug optimization paradigm. Research indicates that over 90% of clinical drug development fails despite successful target modulation in preclinical studies, partly because traditional approaches prioritize molecular potency and target specificity while insufficiently addressing tissue exposure/selectivity [9]. The Structure–Tissue Exposure/Selectivity–Activity Relationship (STAR) framework provides a valuable lens for analyzing GSK376501A's discontinuation. This framework classifies drug candidates into four categories based on potency/specificity and tissue exposure/selectivity:

Table 3: STAR Framework Classification of Drug Candidates

ClassPotency/SpecificityTissue Exposure/SelectivityClinical Dose/Efficacy/Toxicity BalanceDevelopment Success Probability
IHighHighLow dose needed; superior efficacy/safetyHigh
IIHighLowHigh dose needed; high toxicity riskLow (Requires cautious evaluation)
IIIModerate (Adequate)HighLow dose needed; manageable toxicityModerate (Often overlooked)
IVLowLowInadequate efficacy/safetyVery Low (Early termination recommended)

Based on available evidence, GSK376501A likely fell into Class II (high specificity/potency but low tissue exposure/selectivity) or potentially Class IV (low specificity/potency and low tissue exposure/selectivity) [9]. This classification suggests it required high doses to achieve clinical efficacy, potentially resulting in off-target toxicity and unacceptable safety margins. The significant CYP inhibition observed supports this assessment, indicating inadequate tissue selectivity and potential for systemic toxicity. The STAR framework analysis underscores the importance of balancing target potency with tissue-selective exposure during optimization to avoid late-stage failures due to toxicity or inadequate efficacy.

Furthermore, the discontinuation highlights the complex pathophysiology of T2DM. Despite compelling evidence implicating inflammation in T2DM, targeting single pathways or nodes within complex, redundant inflammatory networks may yield insufficient clinical efficacy. The multifactorial nature of T2DM, involving β-cell dysfunction, insulin resistance, adipokine dysregulation, genetic susceptibility, and environmental factors, presents a formidable therapeutic challenge. GSK376501A's failure suggests that highly selective agents targeting single inflammatory pathways might be inadequate for achieving durable glycemic control in a heterogeneous disease like T2DM, supporting the rationale for combination therapies targeting complementary pathways or developing broad-spectrum anti-inflammatory agents with multimodal mechanisms.

The implications of GSK376501A's termination extend beyond this specific compound to influence broader diabetes drug development strategies:

  • Enhanced Focus on Tissue Selectivity: Future development should prioritize achieving adequate tissue exposure/selectivity alongside target potency, particularly for metabolic tissues like pancreas, liver, muscle, and adipose tissue. Techniques like tissue-targeted drug delivery or prodrug strategies may improve therapeutic indices.
  • Early Assessment of Drug Interaction Potential: Comprehensive in vitro and in vivo assessment of CYP450 inhibition/induction potential and transporter interactions should occur earlier in development to identify insurmountable liabilities before significant investment.
  • Incorporation of Precision Medicine Approaches: Patient stratification based on inflammatory biomarkers or genetic profiles might identify subgroups most likely to respond to targeted anti-inflammatory therapies, improving benefit-risk assessments.
  • Exploration of Combination Strategies: Combining targeted anti-inflammatory agents like GSK376501A with established antidiabetic medications (e.g., metformin, SGLT2 inhibitors, GLP-1 receptor agonists) might yield synergistic benefits while mitigating individual agent limitations.
  • Leveraging Failed Compounds as Research Tools: Terminated compounds retain value as pharmacological probes for further elucidating disease mechanisms and validating novel targets, contributing to the fundamental scientific understanding of T2DM.

Properties

CAS Number

1010412-80-2

Product Name

GSK376501A

IUPAC Name

1-[[3,5-bis(2-methoxyethoxy)phenyl]methyl]-3-(4-tert-butylphenyl)indole-2-carboxylic acid

Molecular Formula

C32H37NO6

Molecular Weight

531.6 g/mol

InChI

InChI=1S/C32H37NO6/c1-32(2,3)24-12-10-23(11-13-24)29-27-8-6-7-9-28(27)33(30(29)31(34)35)21-22-18-25(38-16-14-36-4)20-26(19-22)39-17-15-37-5/h6-13,18-20H,14-17,21H2,1-5H3,(H,34,35)

InChI Key

OIDYMQICWGYEDR-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)CC4=CC(=CC(=C4)OCCOC)OCCOC)C(=O)O

Solubility

Soluble in DMSO

Synonyms

GSK-376501; GSK 376501; GSK376501.

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)CC4=CC(=CC(=C4)OCCOC)OCCOC)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.